6-chloro-9-cyclobutyl-9H-purine
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Overview
Description
6-chloro-9-cyclobutyl-9H-purine is a chemical compound with the molecular formula C9H9ClN4 and a molecular weight of 208.65 g/mol It belongs to the class of purine derivatives, which are aromatic heterocyclic compounds containing a purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-cyclobutyl-9H-purine typically involves the chlorination of 9-cyclobutyl-9H-purine. One common method involves the reaction of 9-cyclobutyl-9H-purine with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-cyclobutyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-9-cyclobutyl-9H-purine, while oxidation reactions may produce this compound N-oxide .
Scientific Research Applications
6-chloro-9-cyclobutyl-9H-purine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-9-cyclobutyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in nucleic acid metabolism, leading to the disruption of DNA and RNA synthesis . This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy . Additionally, the compound may interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
6-chloro-9-cyclobutyl-9H-purine can be compared with other similar compounds, such as:
6-chloro-9H-purine: This compound lacks the cyclobutyl group and has different chemical properties and biological activities.
9-cyclobutyl-9H-purine: This compound lacks the chlorine atom at the 6-position, resulting in different reactivity and applications.
6-amino-9-cyclobutyl-9H-purine: This compound has an amino group instead of a chlorine atom at the 6-position, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-9-cyclobutylpurine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-6/h4-6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTPEPWLKVESOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=NC3=C2N=CN=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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